molecular formula C15H13N3O B10833019 6-(3-Methoxyphenyl)quinazolin-4-amine

6-(3-Methoxyphenyl)quinazolin-4-amine

Cat. No.: B10833019
M. Wt: 251.28 g/mol
InChI Key: HAFNABUNLVCDOP-UHFFFAOYSA-N
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Description

BDBM50011553 is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BDBM50011553 typically involves the fusion of benzene and imidazole moieties. The process begins with the preparation of 2-nitro-4-methylacetanilide, which is then reduced to form 2,5 (or 2,6)-dimethylbenzimidazole . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of BDBM50011553 may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

BDBM50011553 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

BDBM50011553 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of BDBM50011553 involves its interaction with specific molecular targets, such as enzymes and receptors. It binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazole
  • 2,5-Dimethylbenzimidazole
  • 2,6-Dimethylbenzimidazole

Comparison

BDBM50011553 stands out due to its unique structural modifications, which enhance its stability, bioavailability, and biological activity compared to other benzimidazole derivatives. Its ability to interact with a broader range of molecular targets makes it a versatile compound in various research applications .

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

6-(3-methoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C15H13N3O/c1-19-12-4-2-3-10(7-12)11-5-6-14-13(8-11)15(16)18-9-17-14/h2-9H,1H3,(H2,16,17,18)

InChI Key

HAFNABUNLVCDOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(C=C2)N=CN=C3N

Origin of Product

United States

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